molecular formula C11H11ClO2 B599522 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 151157-45-8

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B599522
CAS No.: 151157-45-8
M. Wt: 210.657
InChI Key: YYPGGXSABCALFA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of cyclobutane, where a carboxylic acid group and a 2-chlorophenyl group are attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Acyl chlorides, esters, or anhydrides.

    Reduction: Alcohols, aldehydes, or hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom in the para position.

    1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: Fluorine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)cyclobutane-1-carboxylic acid: Chlorine atom in the meta position, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPGGXSABCALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693225
Record name 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-45-8
Record name 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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